molecular formula C13H13NO5 B8646790 ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE

ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE

Cat. No.: B8646790
M. Wt: 263.25 g/mol
InChI Key: JXQPUNCQHPYSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE is an organic compound with the molecular formula C13H13NO5. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules. This compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further connected to an acetoacetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl acetoacetate with o-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation .

Industrial Production Methods

On an industrial scale, the synthesis of ethyl 2-(o-nitrobenzylidene)acetoacetate follows similar principles but is optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Condensation: It can participate in further condensation reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Reduction: Ethyl 2-(o-aminobenzylidene)acetoacetate.

    Substitution: Various substituted acetoacetates depending on the nucleophile used.

    Condensation: Complex organic molecules with extended conjugation or ring structures.

Scientific Research Applications

ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(o-nitrobenzylidene)acetoacetate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The ester group can be hydrolyzed to form carboxylic acids, which are key intermediates in many synthetic pathways. The compound’s reactivity is largely due to the presence of the electron-withdrawing nitro group and the electron-donating ester group, which create a highly reactive intermediate .

Comparison with Similar Compounds

ETHYL 2-ACETYL-3-(2-NITROPHENYL)PROPENOATE can be compared with similar compounds such as:

These compounds share similar reactivity patterns but differ in their physical properties and specific applications. This compound is unique due to the ortho position of the nitro group, which influences its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

ethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H13NO5/c1-3-19-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14(17)18/h4-8H,3H2,1-2H3

InChI Key

JXQPUNCQHPYSAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.